molecular formula C17H14ClN3O4 B2939099 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 865249-36-1

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2939099
CAS No.: 865249-36-1
M. Wt: 359.77
InChI Key: UCPCKBKFFDHSOI-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions to form the oxadiazole ring. This intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both the oxadiazole and benzamide moieties

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C14H12ClN3O3
  • Molecular Weight : 303.71 g/mol

The structure features a 1,3,4-oxadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of a 2-chlorophenyl group and methoxy substituents enhances its pharmacological potential by improving solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound demonstrates significant antibacterial and antifungal properties. The oxadiazole moiety is often associated with the inhibition of microbial growth.

2. Anticancer Properties

Several derivatives of oxadiazole have been reported to inhibit tumor growth in various cancer cell lines. Mechanisms include:

  • Induction of apoptosis.
  • Inhibition of cell proliferation.
    Research shows that compounds with similar structures can effectively target cancer cells by disrupting metabolic pathways essential for tumor survival.

3. Anti-inflammatory Effects

The compound may modulate inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases. This activity is supported by findings that show a reduction in markers of inflammation in treated models.

Comparative Biological Activity

Table 1 summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamideModerateHighLow
4-chloro-benzamide derivativeLowModerateHigh

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to inflammation or cancer progression.
  • Receptor Modulation : The thioether and acetamide groups could facilitate binding to specific receptors or proteins.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-11-7-10(8-12(9-11)24-2)15(22)19-17-21-20-16(25-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPCKBKFFDHSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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